molecular formula C18H26ClNO5 B13770256 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride CAS No. 63480-90-0

7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride

Cat. No.: B13770256
CAS No.: 63480-90-0
M. Wt: 371.9 g/mol
InChI Key: UACCGMCHBOVMMW-UHFFFAOYSA-N
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Description

7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the coumarin family, which is characterized by a benzopyrone structure. Coumarins are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.

    Attachment of the Diethylamino-2-hydroxypropoxy Group: This step involves the reaction of the coumarin derivative with diethylamino-2-hydroxypropyl chloride under basic conditions to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its interaction with cellular membranes and proteins can result in antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar fluorescent properties.

    Warfarin: A well-known anticoagulant with a coumarin core structure.

    Coumarin-6: A fluorescent dye used in various applications.

Uniqueness

7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, hydroxypropoxy, methoxy, and methyl groups makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

CAS No.

63480-90-0

Molecular Formula

C18H26ClNO5

Molecular Weight

371.9 g/mol

IUPAC Name

diethyl-[2-hydroxy-3-(6-methoxy-4-methyl-2-oxochromen-7-yl)oxypropyl]azanium;chloride

InChI

InChI=1S/C18H25NO5.ClH/c1-5-19(6-2)10-13(20)11-23-17-9-15-14(8-16(17)22-4)12(3)7-18(21)24-15;/h7-9,13,20H,5-6,10-11H2,1-4H3;1H

InChI Key

UACCGMCHBOVMMW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(COC1=C(C=C2C(=CC(=O)OC2=C1)C)OC)O.[Cl-]

Origin of Product

United States

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